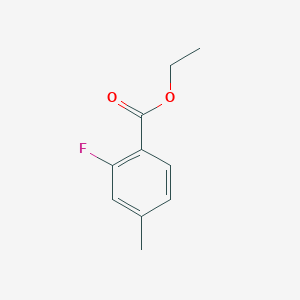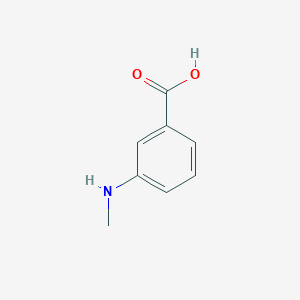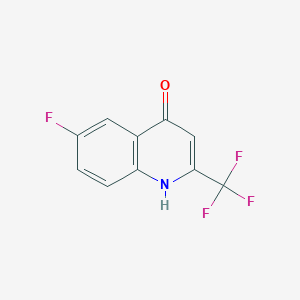
Octyl salicylate
概述
描述
作用机制
Target of Action
The primary target of octyl salicylate is ultraviolet B (UVB) radiation . It is an oil-soluble chemical sunscreen agent that absorbs UVB radiation, protecting the skin from the harmful effects of exposure to sunlight .
Mode of Action
This compound functions by absorbing UVB light . The salicylate portion of the molecule is responsible for this absorption, thereby protecting the skin from the harmful effects of UVB radiation .
Biochemical Pathways
This compound is synthesized from chorismate, which is derived from the shikimate pathway . In bacteria, the production of salicylate is often linked to the biosynthesis of small ferric-ion-chelating molecules, known as salicyl-derived siderophores, under iron-limited conditions .
Pharmacokinetics
This compound is an oil-soluble compound, which contributes to its absorption properties . It is often used to improve the affinity and reduce the photodegradation of other sunscreen ingredients . Under 1% of the applied dose of this compound penetrates through the skin .
Result of Action
The primary molecular effect of this compound is the absorption of UVB radiation, which protects the skin from sunburns, aging, and skin cancer . It does have some minor sensitization potential, with some individuals experiencing minimal to mild skin irritation .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is often used in combination with other UV filters to augment the UVB protection in a sunscreen . Furthermore, it is used to improve the affinity and reduce the photodegradation of other sunscreen ingredients, such as oxybenzone and avobenzone .
生化分析
Biochemical Properties
Octyl salicylate plays a significant role in biochemical reactions, particularly in the context of its use as a UVB absorber in sunscreens. The salicylate portion of the molecule absorbs ultraviolet light, thereby protecting the skin from damage caused by UVB exposure . The ethylhexanol portion of the molecule adds emollient and oil-like properties, making it water-resistant . This compound interacts with various biomolecules, including proteins and enzymes involved in skin protection and repair. It is often used in combination with other sunscreen ingredients to enhance their stability and reduce photodegradation .
Cellular Effects
This compound has several effects on cellular processes. It helps protect skin cells from UVB-induced damage by absorbing harmful rays and preventing them from penetrating the skin . This protection helps maintain the integrity of cellular structures and prevents the formation of reactive oxygen species, which can lead to oxidative stress and cellular damage . Additionally, this compound has been shown to have minimal sensitization potential, with some individuals experiencing mild skin irritation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to absorb UVB light. The salicylate portion of the molecule absorbs ultraviolet light, converting it into less harmful energy, thereby protecting the skin from UVB-induced damage . This absorption prevents the formation of reactive oxygen species and reduces the risk of oxidative stress and cellular damage . The ethylhexanol portion of the molecule enhances the compound’s emollient properties, making it more effective in sunscreen formulations .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and effective over time. It is often used to improve the stability and reduce the photodegradation of other sunscreen ingredients . Studies have shown that less than 1% of the applied dose of this compound penetrates through the skin, indicating its stability and effectiveness as a UVB absorber . Long-term studies have demonstrated that this compound does not produce reactive oxygen species when exposed to sunlight, further supporting its stability and safety .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound is well-tolerated and effective in protecting the skin from UVB-induced damage . At high doses, there is a potential for mild skin irritation and sensitization . Studies have shown that this compound has a good safety profile, with minimal adverse effects observed at typical usage levels .
Metabolic Pathways
This compound is metabolized in the body through pathways involving ester hydrolysis and conjugation. The salicylate portion of the molecule is hydrolyzed to salicylic acid, which is then conjugated with glycine or glucuronic acid for excretion . The ethylhexanol portion is metabolized through oxidation and conjugation pathways . These metabolic pathways ensure the efficient elimination of this compound from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . It is primarily localized in the stratum corneum, the outermost layer of the skin, where it exerts its UVB-absorbing effects . The compound’s emollient properties also enhance its distribution and retention within the skin, providing long-lasting protection against UVB radiation .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid-rich regions of the stratum corneum . Its emollient properties allow it to integrate into the lipid matrix of the skin, enhancing its stability and effectiveness as a UVB absorber . This localization ensures that this compound remains in the outermost layer of the skin, where it can provide optimal protection against UVB-induced damage .
准备方法
Synthetic Routes and Reaction Conditions
Octyl salicylate is synthesized through the esterification of salicylic acid with 2-ethylhexanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants, salicylic acid and 2-ethylhexanol, are combined in large reactors with an acid catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Octyl salicylate primarily undergoes esterification reactions, as mentioned earlier. It can also participate in hydrolysis reactions, where the ester bond is cleaved in the presence of water and an acid or base catalyst, yielding salicylic acid and 2-ethylhexanol .
Common Reagents and Conditions
Esterification: Salicylic acid, 2-ethylhexanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Major Products
Esterification: This compound.
Hydrolysis: Salicylic acid and 2-ethylhexanol.
科学研究应用
Octyl salicylate is extensively used in the formulation of sunscreens and other cosmetic products due to its ability to absorb UVB radiation . It is often combined with other UV filters to enhance the overall sun protection factor (SPF) of the product . Additionally, this compound is used in research studies to investigate its potential as an anti-inflammatory agent and its effects on skin health .
相似化合物的比较
Octyl salicylate is often compared with other salicylate-based UV filters, such as homosalate and trolamine salicylate . While all these compounds are used to absorb UVB radiation, this compound is unique in its combination of UV absorption and emollient properties . Homosalate and trolamine salicylate are also effective UVB absorbers but may lack the same level of water resistance and moisturizing benefits provided by this compound .
Similar Compounds
- Homosalate
- Trolamine salicylate
- Ethylhexyl methoxycinnamate (octinoxate)
- Octocrylene
属性
IUPAC Name |
octyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLCOAEJIHPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042238 | |
| Record name | Octyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-49-9 | |
| Record name | n-Octyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydroxy-, octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
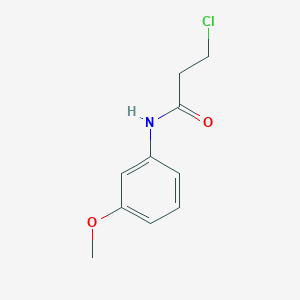
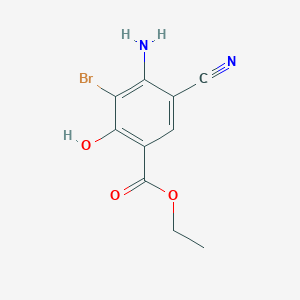
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)
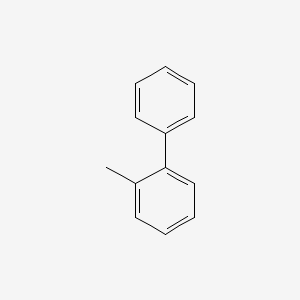
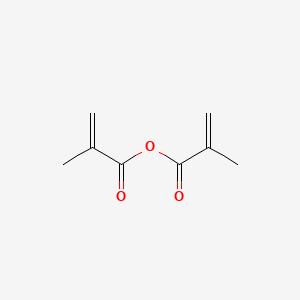
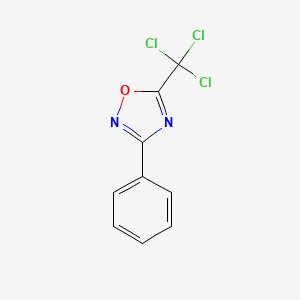
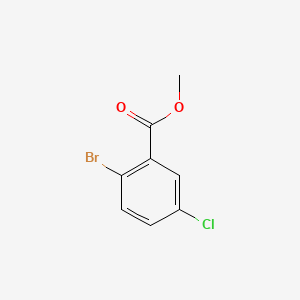
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
